molecular formula C10H13NO3 B13051247 (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B13051247
M. Wt: 195.21 g/mol
InChI Key: UAPHQFVXGGGEPE-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include an acidic or basic catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

UAPHQFVXGGGEPE-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)O

Origin of Product

United States

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